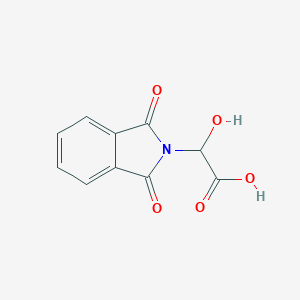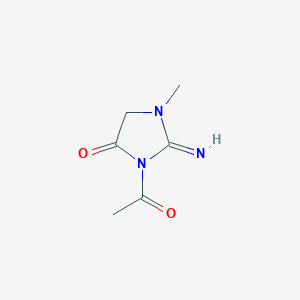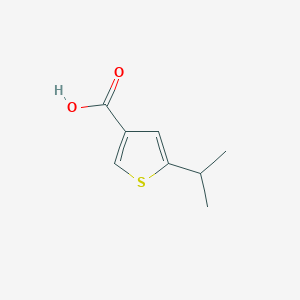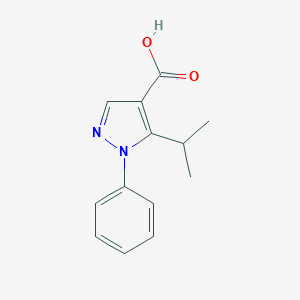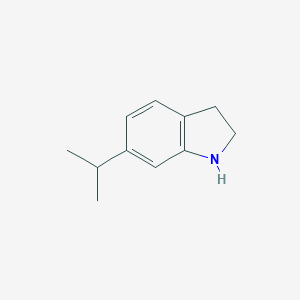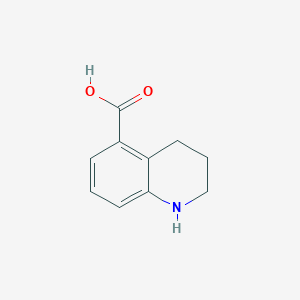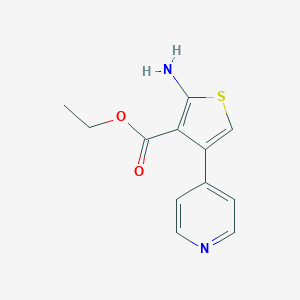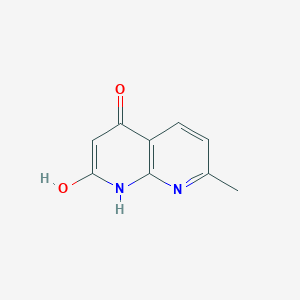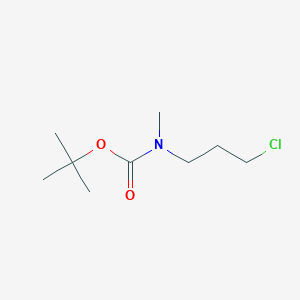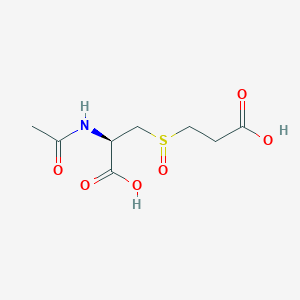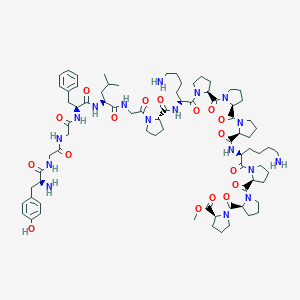
Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome-
Descripción general
Descripción
Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- is a synthetic peptide compound with the molecular formula C78H115N17O17 and a molar mass of 1562.85 g/mol . This compound is a derivative of enkephalins, which are endogenous opioid peptides involved in regulating pain and emotion in the human body. Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- is specifically designed to mimic the biological activity of natural enkephalins while offering enhanced stability and potency.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin support. Subsequent amino acids are added sequentially through coupling reactions, typically using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The peptide chain is elongated by repeating these coupling and deprotection steps until the desired sequence is achieved. Finally, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets stringent quality standards required for research and therapeutic applications.
Análisis De Reacciones Químicas
Types of Reactions
Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target disulfide bonds within the peptide, converting them to thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Reagents such as N-hydroxysuccinimide (NHS) esters or carbodiimides facilitate the substitution of amino acid residues.
Major Products Formed
The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Aplicaciones Científicas De Investigación
Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model peptide for studying peptide synthesis, structure-activity relationships, and peptide-protein interactions.
Biology: It serves as a tool for investigating the role of enkephalins in pain modulation, emotional regulation, and neuroprotection.
Medicine: The peptide is explored for its potential therapeutic applications in pain management, addiction treatment, and neurodegenerative diseases.
Industry: Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- is utilized in the development of peptide-based drugs and diagnostic assays.
Mecanismo De Acción
Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- exerts its effects primarily through binding to opioid receptors, which are G-protein coupled receptors located throughout the central and peripheral nervous systems . Upon binding to these receptors, the peptide activates intracellular signaling pathways that result in analgesia, emotional regulation, and neuroprotection. The molecular targets include mu, delta, and kappa opioid receptors, each contributing to the overall physiological effects of the peptide.
Comparación Con Compuestos Similares
Similar Compounds
Enkephalin-leu: A natural enkephalin peptide with similar biological activity but lower stability.
Enkephalin-met: Another natural enkephalin peptide with a methionine residue instead of leucine.
Dynorphin: An endogenous opioid peptide with higher affinity for kappa opioid receptors.
Endorphins: A class of endogenous opioid peptides with broader physiological effects.
Uniqueness
Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- is unique due to its enhanced stability and potency compared to natural enkephalins. The incorporation of glycine, proline, and lysine residues, along with the methyl ester modification, contributes to its improved pharmacokinetic properties, making it a valuable tool for research and potential therapeutic applications.
Propiedades
IUPAC Name |
methyl (2S)-1-[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H115N17O17/c1-48(2)42-55(88-69(102)56(44-49-18-5-4-6-19-49)85-65(98)46-82-64(97)45-83-67(100)52(81)43-50-29-31-51(96)32-30-50)68(101)84-47-66(99)89-35-11-22-57(89)70(103)86-53(20-7-9-33-79)72(105)91-37-13-24-59(91)75(108)93-39-15-26-61(93)74(107)90-36-12-23-58(90)71(104)87-54(21-8-10-34-80)73(106)92-38-14-25-60(92)76(109)94-40-16-27-62(94)77(110)95-41-17-28-63(95)78(111)112-3/h4-6,18-19,29-32,48,52-63,96H,7-17,20-28,33-47,79-81H2,1-3H3,(H,82,97)(H,83,100)(H,84,101)(H,85,98)(H,86,103)(H,87,104)(H,88,102)/t52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGBCBITONGFDT-HIQGHICLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)N7CCCC7C(=O)OC)NC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)C(CC9=CC=C(C=C9)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N7CCC[C@H]7C(=O)OC)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)[C@H](CC9=CC=C(C=C9)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H115N17O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50151773 | |
| Record name | Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1562.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117397-69-0 | |
| Record name | Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117397690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


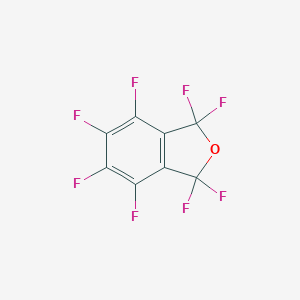
![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)
